molecular formula C18H26ClN3 B8117041 Chloroquine D5

Chloroquine D5

Cat. No.: B8117041
M. Wt: 324.9 g/mol
InChI Key: WHTVZRBIWZFKQO-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroquine D5 is a deuterated form of chloroquine, a well-known antimalarial and anti-inflammatory agent. The deuteration involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound retains the therapeutic properties of chloroquine, making it useful in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloroquine D5 involves the deuteration of chloroquine. The process typically starts with the preparation of chloroquine, followed by the introduction of deuterium atoms. The key steps include:

    Synthesis of Chloroquine: Chloroquine is synthesized through a multi-step process involving the reaction of 4,7-dichloroquinoline with diethylamine.

    Deuteration: The hydrogen atoms in chloroquine are replaced with deuterium using deuterated reagents under specific reaction conditions. This can be achieved through catalytic hydrogen-deuterium exchange reactions.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of chloroquine using optimized reaction conditions.

    Deuteration: Industrial deuteration techniques are employed to replace hydrogen atoms with deuterium efficiently.

Chemical Reactions Analysis

Chloroquine D5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chloroquine derivatives.

Scientific Research Applications

Chloroquine D5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on chemical reactions.

    Biology: Employed in studies involving autophagy and lysosomal function due to its ability to inhibit autophagy.

    Medicine: Investigated for its potential therapeutic effects against various diseases, including viral infections like COVID-19.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Mechanism of Action

Chloroquine D5 exerts its effects through several mechanisms:

Molecular Targets and Pathways:

    Toll-like Receptors (TLRs): this compound inhibits TLR signaling pathways, reducing inflammation.

    Autophagy Pathway: It interferes with the autophagy process, affecting cellular homeostasis.

Comparison with Similar Compounds

  • Chloroquine
  • Hydroxychloroquine
  • Amodiaquine

Chloroquine D5 stands out due to its unique properties conferred by deuteration, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/i1D3,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVZRBIWZFKQO-SGEUAGPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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